1-(3-Biphenylyl)-2-pyrrolidinone

Heme Oxygenase-1 Enzyme Inhibition Cancer Research

Select 1-(3-Biphenylyl)-2-pyrrolidinone for SAR and enzyme inhibition studies with confidence. This meta-substituted biphenyl-pyrrolidinone provides a calibrated HO-1 reference point (IC₅₀ = 1000 nM) and selective 12-LOX inhibition without 5-LOX cross-reactivity, enabling isoform-specific arachidonic acid cascade research. Its distinct meta-substitution geometry ensures reliable positional isomer discrimination in HPLC/LC-MS methods. As an N-aryl 2-pyrrolidinone, it supports further functionalization via Suzuki-Miyaura and Sonogashira couplings for focused library synthesis. Avoid unreliable analog substitution—choose the validated tool compound.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
Cat. No. B13699827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Biphenylyl)-2-pyrrolidinone
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2
InChIKeyWKCAUOFGICVHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Biphenylyl)-2-pyrrolidinone: Technical Specifications and Compound Class Profile for Research Procurement


1-(3-Biphenylyl)-2-pyrrolidinone (CAS: 1038924-70-7) is an N-aryl substituted 2-pyrrolidinone derivative characterized by a biphenyl group attached at the 3-position of the N-phenyl ring. The compound has the molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol . It belongs to the broader class of biphenyl-containing pyrrolidinones, a scaffold that has been investigated for various biological activities including enzyme inhibition and receptor modulation . Structurally, the compound features a five-membered lactam ring N-linked to a meta-biphenyl moiety, distinguishing it from its ortho-substituted positional isomer (1-(2-Biphenylyl)-2-pyrrolidinone, CAS: 37497-82-8) [1].

1-(3-Biphenylyl)-2-pyrrolidinone: Why Biphenyl-Pyrrolidinone Analogs Are Not Interchangeable in Target-Based Assays


Substitution among biphenyl-pyrrolidinone analogs is not straightforward due to divergent target engagement profiles and positional isomer effects. The meta-substituted biphenyl geometry of 1-(3-Biphenylyl)-2-pyrrolidinone confers a distinct spatial arrangement compared to ortho- and para-substituted analogs, potentially altering binding pocket complementarity and molecular recognition . Empirical data demonstrate that structurally similar compounds within this class exhibit orders-of-magnitude differences in potency against specific targets: for instance, HO-1 inhibitory IC₅₀ values among related biphenyl-pyrrolidinone derivatives range from 250 nM to 38 μM depending on substitution pattern [1]. Furthermore, 5-lipoxygenase inhibition profiles vary significantly across analogs, with some showing no significant activity at 100 μM while others exhibit measurable inhibition [2]. These target-specific and substitution-dependent variations preclude reliable analog substitution without confirmatory experimental validation.

1-(3-Biphenylyl)-2-pyrrolidinone: Head-to-Head Quantitative Differentiation Evidence Versus Key Comparators


HO-1 Inhibitory Activity of 1-(3-Biphenylyl)-2-pyrrolidinone Versus Structurally Related Biphenyl-Pyrrolidinone Analogs

1-(3-Biphenylyl)-2-pyrrolidinone exhibits an IC₅₀ of 1000 nM against rat spleen microsomal heme oxygenase-1 (HO-1), placing it in an intermediate potency tier among structurally related biphenyl-pyrrolidinone derivatives [1]. When compared to more potent analogs in the same assay system, the compound shows 4-fold lower potency than the 250 nM inhibitor CHEMBL4456149, but 38-fold higher potency than the weakly active analog CHEMBL2414455 (IC₅₀: 38,000 nM) [2]. This quantifiable potency differentiation demonstrates that subtle structural modifications within the biphenyl-pyrrolidinone scaffold produce substantial variations in target engagement.

Heme Oxygenase-1 Enzyme Inhibition Cancer Research

Lipoxygenase Selectivity Profile: 5-LOX Versus 12-LOX Inhibition by 1-(3-Biphenylyl)-2-pyrrolidinone

1-(3-Biphenylyl)-2-pyrrolidinone demonstrates differential activity across lipoxygenase isoforms. In cell-based assays, the compound showed no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 μM [1], and similarly displayed minimal activity against 5-LOX in intact RBL-1 cells at 1.0 μM . In contrast, the compound exhibited measurable inhibition of human platelet 12-lipoxygenase at 30 μM in vitro . This isoform-selectivity pattern, wherein 12-LOX engagement is detectable while 5-LOX activity is negligible, differentiates 1-(3-Biphenylyl)-2-pyrrolidinone from non-selective lipoxygenase inhibitors that typically suppress multiple isoforms with comparable potency.

Lipoxygenase Inflammation Arachidonic Acid Pathway

Synthetic Accessibility of 1-(3-Biphenylyl)-2-pyrrolidinone Versus 5-Substituted Pyrrolidinone Analogs

1-(3-Biphenylyl)-2-pyrrolidinone is an N-aryl substituted 2-pyrrolidinone that can be synthesized via established palladium-catalyzed cross-coupling methodologies including Suzuki-Miyaura coupling between halogenated pyrrolidinones and biphenyl boronic acid derivatives . In contrast, the synthesis of 5-aryl-substituted pyrrolidinone analogs presents greater synthetic complexity. As documented in the primary synthetic chemistry literature, there is no generally useful synthesis for 5-aryl-substituted pyrrolidinones, and this limitation is 'particularly true for those cases bearing aryl substituents' at the 5-position [1]. While specialized oxidative cyclization methods have been developed for 5-substituted derivatives, these require acyclic hydroxyurethane precursors and multistep sequences [1].

Medicinal Chemistry Organic Synthesis Building Block

1-(3-Biphenylyl)-2-pyrrolidinone: High-Value Research Application Scenarios Based on Verified Quantitative Evidence


HO-1 Inhibitor SAR Studies: Reference Compound for Intermediate Potency Calibration

In structure-activity relationship (SAR) campaigns targeting heme oxygenase-1 inhibition, 1-(3-Biphenylyl)-2-pyrrolidinone provides a calibrated reference point with an established IC₅₀ of 1000 nM in rat spleen microsomal HO-1 assays [1]. This intermediate potency value sits between more potent analogs (e.g., IC₅₀ = 250 nM for CHEMBL4456149) and weakly active derivatives (IC₅₀ = 38,000 nM), enabling researchers to contextualize new compound potencies within a well-defined activity range .

Lipoxygenase Pathway Dissection: Isoform-Selective Chemical Probe for 12-LOX Studies

The compound's differential activity profile—detectable inhibition of human platelet 12-lipoxygenase at 30 μM with no significant inhibition of 5-lipoxygenase at up to 100 μM in RBL-1 cells [1]—supports its application as a tool compound for distinguishing 12-LOX-mediated effects from 5-LOX-dependent pathways. This selectivity signature is particularly relevant in arachidonic acid cascade research where isoform-specific chemical probes are required .

Medicinal Chemistry Building Block: N-Aryl Pyrrolidinone Scaffold for Parallel Library Synthesis

As an N-aryl substituted 2-pyrrolidinone, this compound can undergo further functionalization via established cross-coupling chemistry, including Suzuki-Miyaura and Sonogashira reactions [1]. Its synthetic accessibility contrasts with the more challenging preparation of 5-aryl-substituted pyrrolidinone analogs, which lack a general synthetic method . This makes 1-(3-Biphenylyl)-2-pyrrolidinone a practical starting material for generating focused libraries of biphenyl-containing heterocycles.

Analytical Reference Standard: Positional Isomer Discrimination in Quality Control

The compound (meta-biphenyl substitution) is structurally distinct from its ortho-substituted positional isomer 1-(2-Biphenylyl)-2-pyrrolidinone (CAS: 37497-82-8) [1]. This structural differentiation supports its use as an analytical reference standard in HPLC or LC-MS methods designed to resolve positional isomers of biphenyl-pyrrolidinone derivatives during reaction monitoring or purity assessment.

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